molecular formula C18H22N4O2 B6055696 N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide

N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide

Cat. No. B6055696
M. Wt: 326.4 g/mol
InChI Key: ZCDYWOJCGCOFOJ-UHFFFAOYSA-N
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Description

N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide, commonly known as BAMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAMG belongs to the class of acylated pyridine-glycinamides and has been found to exhibit promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of BAMG is not fully understood, but it is believed to act through multiple pathways. BAMG has been found to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also acts as an antioxidant and reduces oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
BAMG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in cancer cell proliferation. BAMG has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BAMG in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis. It also exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using BAMG is its limited availability and high cost of synthesis.

Future Directions

There are several future directions for the study of BAMG. One of the areas of interest is the development of more efficient synthesis methods to increase its availability and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of BAMG and its potential therapeutic applications in various diseases. The use of BAMG in combination with other drugs or therapies is also an area of interest for future research. Finally, clinical trials are needed to evaluate the safety and efficacy of BAMG in humans.
Conclusion:
In conclusion, BAMG is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. The development of more efficient synthesis methods and further studies are needed to fully understand the mechanism of action and potential therapeutic applications of BAMG.

Synthesis Methods

BAMG can be synthesized through a multi-step process, involving the reaction of 2-aminomethylpyridine with benzyl chloride followed by N-acetylation and subsequent reaction with glycine. The final product is obtained through purification and recrystallization.

Scientific Research Applications

BAMG has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, BAMG has shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BAMG has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-acetamido-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14(23)20-12-17(24)21-11-16-9-6-10-19-18(16)22(2)13-15-7-4-3-5-8-15/h3-10H,11-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYWOJCGCOFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide

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